Perfluorobutylsulfonyl fluoride

Description

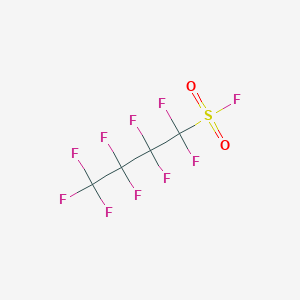

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYQYZLEHLTPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO2F, C4F10O2S | |

| Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861913 | |

| Record name | Perfluorobutanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-72-4 | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-1-butanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoro-1-butanesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC4FPA9BCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorobutylsulfonyl fluoride physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorobutylsulfonyl Fluoride (B91410)

Introduction

Perfluorobutylsulfonyl fluoride (PFBSF), also known as nonafluorobutanesulfonyl fluoride (NfF), is a fluorinated organic compound with the chemical formula C₄F₉SO₂F.[1] It is a colorless to slightly yellow, volatile liquid at room temperature.[1][2][3] PFBSF serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including surfactants, pesticides, and pharmaceuticals.[3][4] Its high thermal and chemical stability, a characteristic of perfluorinated compounds, makes it a valuable reagent in organic synthesis.[5] This guide provides a comprehensive overview of the physical properties, experimental protocols for its synthesis and purification, and key chemical reactions of this compound.

Physical Properties

This compound is characterized by its high density, low refractive index, and immiscibility with water. It is, however, soluble in common organic solvents.[2] The physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄F₁₀O₂S (or C₄F₉SO₂F) | [1][2] |

| Molecular Weight | 302.09 g/mol | [2][3][6] |

| Appearance | Colorless to light yellow transparent liquid | [1][3] |

| Boiling Point | 64 - 66 °C | [1][2][7] |

| Melting Point | < -60 °C to -110 °C; some reports < -120 °C | [1][2][3][7][8][9] |

| Density | 1.682 - 1.750 g/mL (at 20-25 °C) | [1][2][10] |

| Vapor Pressure | ~1.3 kPa (at 25 °C) or 178.4 mmHg (at 25 °C) | [8][9] |

| Refractive Index | n20/D 1.3 (lit.); n25D 1.2810 | [1] |

| Solubility | Immiscible with water; soluble in common organic solvents.[2] Hydrolyzes in water.[1][10] |

Experimental Protocols

Synthesis via Electrochemical Fluorination

This compound is commercially prepared through the electrochemical fluorination (ECF) of sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide).[2][11] The process involves the electrolysis of a solution of sulfolane in anhydrous hydrogen fluoride. During electrolysis, the hydrogen atoms on the sulfolane molecule are replaced with fluorine atoms to yield this compound.[5]

Caption: Synthesis of PFBSF via electrochemical fluorination of sulfolane.

Purification of Commercial PFBSF

Commercially available this compound is often contaminated with perfluorosulfolane (6-10 mol %).[2] A purification protocol can be employed to remove this impurity.

Methodology:

-

The commercial PFBSF is vigorously stirred with a concentrated aqueous solution containing a 1:1 molar ratio of potassium phosphate (B84403) (K₃PO₄) and dipotassium (B57713) phosphate (K₂HPO₄) for 96 hours.[2]

-

During this process, the perfluorosulfolane impurity reacts with the alkaline solution to form a water-soluble salt, while the PFBSF remains unchanged and insoluble in the aqueous layer.[12]

-

After the reaction is complete, the mixture separates into two layers. The lower layer, containing the purified PFBSF, is separated.[12]

-

The aqueous layer is removed, and the product is further purified by distillation from phosphorus pentoxide (P₂O₅).[2]

-

This procedure yields PFBSF with a purity greater than 99 mol % and near-quantitative recovery.[2]

Caption: Workflow for the purification of commercial PFBSF.

Chemical Reactivity and Applications

This compound is a versatile reagent, primarily used as an entry point to nonafluorobutanesulfonates (nonaflates).[2] The fluoride leaving group is readily substituted by various nucleophiles.[2]

Key Reactions:

-

Reaction with Nucleophiles: PFBSF reacts with nucleophiles such as amines, phenoxides, and enolates to produce the corresponding sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively.[2]

-

Hydrolysis: While stable in water at a pH below 12, it can be hydrolyzed by strong bases like barium hydroxide (B78521) to yield barium perfluorobutanesulfonate. Treatment with sulfuric acid then produces perfluorobutanesulfonic acid.[2]

-

Applications in Catalysis: Aryl and alkenyl nonaflates derived from PFBSF are valuable electrophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] Nonaflates often exhibit greater stability and resistance to hydrolysis compared to their triflate counterparts.[2]

Caption: General reactivity pathways of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[6][13] It may also be corrosive to metals.[13] When handling, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, is essential.[13] Work should be conducted in a well-ventilated area.[13] Containers should be kept tightly closed in a cool, dry place.[4][13]

Conclusion

This compound is a pivotal chemical intermediate with well-defined physical properties and established synthetic and purification protocols. Its primary utility lies in its role as a precursor to nonaflates, which are increasingly important electrophiles in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in research and industrial applications.

References

- 1. Perfluorobutyl sulfonylfluoride Latest Price, Perfluorobutyl sulfonylfluoride Manufacturer,Exporter [wuhanbrightchemical.com]

- 2. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 3. Perfluorobutanesulfonyl Fluoride_Advanced Fluorine Materials_Product_CHEMWELLS [chemwells.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. jecibiochem.com [jecibiochem.com]

- 9. Perfluorobutanesulfonyl fluoride | CAS#:375-72-4 | Chemsrc [chemsrc.com]

- 10. parchem.com [parchem.com]

- 11. WO2012105586A1 - Perfluorobutane sulfonyl fluoride, potassium perfluorobutane sulfonate salt, and method for producing perfluorobutane sulfonyl fluoride - Google Patents [patents.google.com]

- 12. Method for producing Perfluorobutanesulfonyl fluoride_Chemicalbook [chemicalbook.com]

- 13. cn.haihangindustry.com [cn.haihangindustry.com]

Perfluorobutylsulfonyl fluoride chemical structure and stability

An In-depth Technical Guide to Perfluorobutylsulfonyl Fluoride (B91410): Chemical Structure and Stability

Perfluorobutylsulfonyl fluoride (NfF), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, is a cornerstone reagent in modern organic synthesis. Its unique electronic properties, conferred by the perfluorinated butyl chain, render it a valuable tool for the introduction of the nonafluorobutanesulfonyl (nonaflate) group into a wide array of molecules. This guide provides a comprehensive overview of its chemical structure, stability, and reactivity, with a focus on its practical applications in research and development.

Chemical Structure and Identification

This compound is a colorless, volatile liquid.[1] It is characterized by a four-carbon perfluorinated chain attached to a sulfonyl fluoride group. This structure provides a unique combination of high stability and controlled reactivity.

Below is the two-dimensional chemical structure of this compound:

Table 1: Chemical Identifiers

| Identifier | Value |

| Preferred IUPAC Name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride[1] |

| CAS Number | 375-72-4[1][2] |

| Molecular Formula | C4F10O2S[1] |

| Linear Formula | CF3(CF2)3SO2F[2] |

| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)S(F)(=O)=O[2] |

| InChI Key | LUYQYZLEHLTPBH-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is immiscible with water but soluble in common organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Molar Mass | 302.09 g/mol [1][2] |

| Density | 1.682 g/mL at 25 °C[1][2] |

| Boiling Point | 64-66 °C[1][2] |

| Melting Point | < -120 °C[1] |

| Refractive Index | n20/D 1.3[2] |

| Vapor Pressure | ~1.3 kPa at 25°C[3] |

Chemical Stability and Handling

A defining feature of this compound is its remarkable stability, particularly when compared to other sulfonylating agents like triflic anhydride.[1] This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the perfluoroalkyl chain.[3][4]

Key Stability Characteristics:

-

Thermal Stability: It can undergo slow decomposition at temperatures above 200°C.[3]

-

pH Stability: It is stable in aqueous solutions with a pH below 12.[1]

-

Chemical Resistance: The compound is resistant to strong acids, bases, and oxidizing agents.[3] However, it can be hydrolyzed by barium hydroxide (B78521) to form barium nonaflate, which can then be converted to perfluorobutanesulfonic acid.[1]

-

Storage: It should be stored in a tightly closed container in a dry, well-ventilated place, away from moisture, heat sources, and strong nucleophiles.[5][6] The shelf life in unopened original containers is reported to be two years.[5]

Decomposition:

While highly stable, under certain conditions, such as high temperatures or in the presence of strong Lewis acids, this compound can decompose.[3] The hydrolysis product, perfluorobutanesulfonic acid (PFBS), is a persistent organic pollutant.[3]

Reactivity and Synthetic Applications

This compound serves as a key reagent for introducing the nonafluorobutanesulfonate (nonaflate) group, which is an excellent leaving group in various organic transformations.[1]

General Reactivity:

The fluoride leaving group on the sulfur atom is readily displaced by a range of nucleophiles.[1]

Key Reactions:

-

With Amines: Reacts to form sulfonamides.[1]

-

With Phenoxides: Forms aryl nonaflates, which are valuable electrophiles in palladium-catalyzed cross-coupling reactions.[1]

-

With Enolates: Produces alkenyl nonaflates.[1]

Aryl nonaflates, derived from this compound, are often preferred over their triflate counterparts due to their reduced susceptibility to hydrolysis.[1]

Experimental Protocols

Purification of Commercial this compound:

Commercial preparations of NfF may contain perfluorosulfolane as an impurity.[1] The following protocol can be used for its purification.

Synthesis of Bis-nonafluorobutanesulfonimide (Nf2NH):

This compound is a precursor for the synthesis of the superacidic bis-nonafluorobutanesulfonimide.[1]

-

Reaction: React NfF with ammonium (B1175870) chloride in acetonitrile (B52724) in the presence of triethylamine.

-

Product: This yields the triethylammonium (B8662869) salt of bis-nonafluorobutanesulfonimide in high yield (97%).[1]

-

Salt Exchange: The corresponding potassium salt can be obtained by treating a methanolic solution of the triethylammonium salt with KOH.[1]

-

Acid Formation: The free acid is obtained by ion exchange chromatography of the triethylammonium salt.[1]

Conclusion

This compound is a highly stable and versatile reagent that plays a crucial role in the synthesis of complex fluorinated molecules. Its robust nature, combined with its well-defined reactivity, makes it an indispensable tool for researchers in pharmaceuticals, materials science, and organic synthesis. Understanding its chemical structure, stability, and handling requirements is paramount for its safe and effective use in the laboratory.

References

Synthesis of Perfluorobutylsulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of perfluorobutylsulfonyl fluoride (B91410) (PFBSF), a key intermediate in the production of various fluorinated compounds, including surfactants, pesticides, and pharmaceuticals. This document provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.

Introduction

Perfluorobutylsulfonyl fluoride (C4F9SO2F), also known as nonafluorobutanesulfonyl fluoride, is a colorless liquid with high thermal and chemical stability. Its robust nature and the electron-withdrawing properties of the perfluorobutyl group make it a valuable building block in organic synthesis. The primary industrial production method for PFBSF is electrochemical fluorination (ECF). An alternative laboratory-scale synthesis involves the fluorination of butanesulfonyl chloride. This guide will explore both methods in detail.

Synthetic Methodologies

There are two principal routes for the synthesis of this compound:

-

Electrochemical Fluorination (ECF): This is the most common industrial method and can utilize either butanesulfonyl fluoride or sulfolane (B150427) as the starting material. The process involves the electrolysis of the starting material in anhydrous hydrogen fluoride.

-

From Butanesulfonyl Chloride: This method involves the conversion of butanesulfonyl chloride to butanesulfonyl fluoride, which is then subjected to electrochemical fluorination.

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a powerful technique for the perfluorination of organic compounds. In the context of PFBSF synthesis, a starting material containing a butylsulfonyl group is electrolyzed in anhydrous hydrogen fluoride. The hydrogen atoms on the butyl chain are replaced with fluorine atoms.

A common starting material for this process is sulfolane (tetrahydrothiophene-1,1-dioxide).[1] The electrolysis is typically carried out in a specialized cell with nickel anodes.[2]

Workflow for Electrochemical Fluorination of Sulfolane:

Caption: Workflow for the synthesis of PFBSF via electrochemical fluorination of sulfolane.

Synthesis from Butanesulfonyl Chloride

This route provides an alternative to the direct ECF of sulfolane and is often more suitable for laboratory-scale synthesis. It involves two key steps: the conversion of butanesulfonyl chloride to butanesulfonyl fluoride, followed by the electrochemical fluorination of the resulting butanesulfonyl fluoride.

Logical Relationship for Synthesis from Butanesulfonyl Chloride:

Caption: Logical steps for synthesizing PFBSF from butanesulfonyl chloride.

Experimental Protocols

Protocol 1: Electrochemical Fluorination of Sulfolane[1]

Materials:

-

Sulfolane

-

Anhydrous Hydrogen Fluoride

-

Octylsulfonyl fluoride (as an additive, optional)

Equipment:

-

Electrolytic cell with nickel anodes and an anode area of 4750 cm²

Procedure:

-

Introduce 19 kg of anhydrous hydrogen fluoride into the electrolytic cell.

-

Add 350 g of a mixture of sulfolane and octylsulfonyl fluoride (9:1 weight ratio) to the cell.

-

Apply a cell voltage of 5 V to initiate the electrolysis.

-

Continuously feed a mixture of sulfolane into the cell according to the reaction stoichiometry.

-

The electrolysis is carried out over an extended period (e.g., 11,365 hours).

-

The crude this compound separates as a distinct phase and can be collected.

Protocol 2: Purification of this compound[3]

A common impurity in crude PFBSF is perfluorosulfolane, which has a similar boiling point, making distillation challenging. A chemical purification method is therefore employed.

Materials:

-

Crude this compound containing perfluorosulfolane

-

Aqueous solution of an alkali metal hydroxide (B78521) (e.g., potassium hydroxide)

Procedure:

-

To the crude this compound, add an aqueous solution of an alkali metal hydroxide.

-

Stir the mixture. The perfluorosulfolane reacts with the hydroxide to form a water-soluble salt, while the this compound remains largely unreacted.

-

Allow the layers to separate. The lower layer will be the purified this compound.

-

Separate the lower layer to obtain the purified product. This method can reduce the perfluorosulfolane content to less than 100 ppm.[3]

Quantitative Data

The following tables summarize the quantitative data obtained from the cited literature for the synthesis of this compound.

Table 1: Electrochemical Fluorination of Sulfolane [1]

| Parameter | Value |

| Starting Material | Sulfolane |

| Total Charge | 396,324 Ah |

| Reaction Time | 11,365 hours |

| Average Current Density | 4.36 mA/cm² |

| Average Yield of PFBSF | 37.8% |

| Average Area-Time Yield | 1.032 mg C₄F₉SO₂F / (h·cm²) |

Table 2: Purification of this compound [3]

| Parameter | Value |

| Starting Material | Crude PFBSF containing 1% perfluorosulfolane |

| Purifying Agent | 1 mass% aqueous potassium hydroxide |

| Final Purity | < 100 ppm perfluorosulfolane |

Conclusion

The synthesis of this compound is a well-established process, with electrochemical fluorination being the dominant industrial method. This guide provides researchers with the fundamental knowledge and detailed protocols to undertake the synthesis and purification of this important fluorinated compound. The provided quantitative data serves as a benchmark for optimizing reaction conditions and achieving high-purity PFBSF for further applications in research and development. Careful handling of hazardous materials, such as anhydrous hydrogen fluoride, is paramount throughout these procedures.

References

- 1. DE4218562C2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. JP6023432B2 - Perfluorobutanesulfonyl fluoride, perfluorobutanesulfonic acid potassium salt, and method for producing perfluorobutanesulfonyl fluoride - Google Patents [patents.google.com]

Perfluorobutylsulfonyl Fluoride: A Review of Inferred Mechanisms of Action and Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorobutylsulfonyl fluoride (B91410) (PBSF), a member of the per- and polyfluoroalkyl substance (PFAS) family, is a compound of increasing environmental and toxicological interest. While direct, in-depth studies on its specific mechanism of action are limited, this technical guide synthesizes the available evidence to infer its potential biological activities. This document reviews the known interactions of PBSF with biological macromolecules, draws parallels from the well-documented toxicology of related PFAS compounds and fluoride ions, and presents a hypothesized framework for its mechanism of action. This guide is intended to serve as a foundational resource for the scientific community, highlighting current knowledge gaps and directing future research in this critical area.

Introduction

Perfluorobutylsulfonyl fluoride (PBSF), also known as nonafluorobutanesulfonyl fluoride, is a synthetic perfluorinated compound. Its chemical structure, characterized by a stable carbon-fluorine backbone, imparts properties such as thermal and chemical resistance. These characteristics have led to its use in various industrial applications. However, the persistence of PFAS in the environment and their potential for bioaccumulation raise significant concerns for human health. Understanding the mechanism of action of individual PFAS like PBSF is crucial for assessing their toxicological risk and developing potential mitigation strategies. This guide provides a comprehensive overview of the currently understood and inferred mechanisms of action of PBSF.

Interaction with Serum Albumin: A Potential for Bioaccumulation and Transport

One of the few direct studies on the biological interactions of PBSF investigated its binding to bovine serum albumin (BSA), a model protein for human serum albumin.[1] This interaction is a critical determinant of the compound's pharmacokinetic profile, including its distribution and half-life in the body.

Binding Affinity and Mechanism

Research has demonstrated a strong binding affinity between PBSF and BSA, with a binding constant (Ka) of 1.34 × 10^5 M^-1.[1] The primary mechanism of this interaction is hydrophobic forces.[1] The perfluorinated alkyl chain of PBSF likely inserts into the hydrophobic pockets of the albumin protein. The interaction was determined to be a static quenching process, indicating the formation of a stable ground-state complex between PBSF and BSA.[1]

Experimental Protocol: Fluorescence Quenching Spectroscopy

The binding parameters of PBSF to BSA were determined using fluorescence quenching spectroscopy. A summary of the methodology is provided below.

Table 1: Experimental Protocol for PBSF-BSA Binding Analysis

| Step | Procedure |

| 1. Preparation of Solutions | A stock solution of Bovine Serum Albumin (BSA) was prepared in a buffer solution (e.g., Tris-HCl) to a concentration of 1.0 × 10^-6 M. A stock solution of this compound (PBSF) was prepared in a suitable solvent (e.g., methanol) to a concentration of 1.0 × 10^-4 M. |

| 2. Titration | The BSA solution was titrated with successive additions of the PBSF stock solution. The final concentration of BSA was kept constant while the concentration of PBSF was varied. |

| 3. Fluorescence Measurement | The fluorescence emission spectra of the BSA-PBSF mixtures were recorded at a specific excitation wavelength (typically 280 nm for tryptophan residues in BSA). The emission intensity was monitored at the wavelength of maximum emission. |

| 4. Data Analysis | The fluorescence quenching data was analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic). For static quenching, the binding constant (Ka) and the number of binding sites (n) were calculated from the fluorescence intensity data. |

Significance of Albumin Binding

The strong binding of PBSF to serum albumin has several important toxicological implications:

-

Prolonged Half-Life: Binding to albumin can protect PBSF from metabolism and excretion, potentially leading to a longer biological half-life and increased bioaccumulation.

-

Systemic Distribution: Albumin acts as a carrier protein, facilitating the transport of PBSF throughout the body to various tissues and organs.

-

Potential for Protein Function Alteration: The binding of PBSF to albumin could potentially alter the protein's conformation and its ability to perform its physiological functions, such as transporting endogenous and exogenous substances.

Inferred Mechanisms of Action Based on Related Compounds

Due to the scarcity of direct mechanistic studies on PBSF, its biological effects can be inferred from the known toxicological profiles of structurally similar compounds, namely other PFAS and the fluoride ion.

Hydrolysis to Perfluorobutanesulfonic Acid (PFBS) and Hydrogen Fluoride

A key consideration for the mechanism of action of perfluoroalkanesulfonyl fluorides is their potential to hydrolyze. For instance, perfluorooctane (B1214571) sulfonyl fluoride (POSF) is known to hydrolyze to perfluorooctane sulfonate (PFOS) and hydrogen fluoride (HF).[2] It is plausible that PBSF undergoes a similar hydrolysis in biological systems, yielding perfluorobutanesulfonic acid (PFBS) and HF.

Figure 1: Hypothesized hydrolysis of this compound (PBSF).

The toxicity of PBSF may therefore be a composite of the effects of the parent compound and its hydrolysis products.

Potential Toxicity of Perfluorobutanesulfonic Acid (PFBS)

PFBS is a short-chain PFAS that has been studied more extensively than PBSF. While generally considered to have a shorter biological half-life than its long-chain counterparts like PFOS, chronic exposure to PFBS is associated with various adverse health effects.[3]

Table 2: Potential Toxicological Effects of PFBS (Inferred for PBSF)

| System | Potential Effects |

| Endocrine | Disruption of thyroid hormone homeostasis. |

| Hepatic | Liver hypertrophy and alterations in lipid metabolism. |

| Developmental | Potential for developmental toxicity with prenatal exposure. |

| Renal | Effects on kidney function have been observed in animal studies. |

Toxicity of the Fluoride Ion

If PBSF releases fluoride ions through hydrolysis or other metabolic processes, the well-documented toxic mechanisms of fluoride would become relevant.[4]

Fluoride is a known inhibitor of several key enzymes by interacting with their metal cofactors (e.g., Ca2+, Mg2+).[4][5] This can disrupt critical cellular processes.

Figure 2: General mechanism of fluoride-induced enzyme inhibition.

Key enzymes that could be affected include:

-

Na+/K+-ATPase: Inhibition of this enzyme can lead to an increase in extracellular potassium (hyperkalemia).[4]

-

Acetylcholinesterase: Inhibition can result in cholinergic symptoms such as hypersalivation and gastrointestinal distress.[4]

-

Glycolytic enzymes: Disruption of glycolysis can impair cellular energy production.[4]

Fluoride ions have a high affinity for calcium ions, forming insoluble calcium fluoride.[5] This can lead to hypocalcemia (low blood calcium), which can have severe consequences, including neuromuscular and cardiovascular effects.[4]

Chemical Reactivity and Potential for Covalent Modification

This compound is chemically reactive and serves as a precursor for the synthesis of nonafluorobutanesulfonates (nonaflates).[6] The fluoride leaving group is susceptible to substitution by nucleophiles such as amines and phenoxides.[6] This reactivity suggests that PBSF could potentially form covalent adducts with biological macromolecules, such as proteins and nucleic acids, by reacting with their nucleophilic functional groups. Such covalent modifications could lead to altered protein function, enzyme inhibition, and genotoxicity. However, direct evidence for such interactions in a biological context is currently lacking.

Figure 3: Hypothesized covalent modification of biomolecules by PBSF.

Summary of Quantitative Data

The available quantitative data directly related to the biological mechanism of action of PBSF is limited.

Table 3: Quantitative Data on PBSF Interactions

| Parameter | Value | Method | Biological Implication | Reference |

| Binding Constant (Ka) to BSA | 1.34 × 10^5 M^-1 | Fluorescence Quenching | Strong binding, potential for bioaccumulation and transport | [1] |

Conclusion and Future Directions

The mechanism of action of this compound is not yet fully elucidated. Current evidence suggests that its biological effects are likely multifactorial, involving:

-

Non-covalent interactions: Strong binding to serum albumin, which influences its pharmacokinetic properties.

-

Hydrolysis: Potential breakdown to PFBS and hydrogen fluoride, with the toxicity of these products contributing to the overall effect.

-

Enzyme inhibition and ion disruption: If fluoride is released, it can disrupt critical cellular functions.

-

Covalent modification: The chemical reactivity of PBSF suggests a potential for covalent binding to biological macromolecules, though this remains to be demonstrated.

Future research should focus on directly investigating these hypothesized mechanisms. Key areas for investigation include:

-

Metabolism studies: To determine the extent and rate of PBSF hydrolysis to PFBS and fluoride in vivo.

-

In vitro cellular assays: To assess the effects of PBSF on specific signaling pathways, enzyme activities, and cellular processes.

-

Toxicogenomic and proteomic studies: To identify the molecular targets and pathways affected by PBSF exposure.

-

Comparative toxicology: To systematically compare the toxicity of PBSF with that of PFBS and fluoride to understand the relative contribution of each component to the overall toxicity.

A more comprehensive understanding of the mechanism of action of PBSF is essential for accurate risk assessment and the protection of human health.

References

- 1. Potential toxic effects of perfluorobutanesulfonyl fluoride analysis based on multiple-spectroscopy techniques and molecular modelling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Fluoride Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 5. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

Perfluorobutylsulfonyl Fluoride (CAS 375-72-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorobutylsulfonyl fluoride (B91410) (PFBSF), also known as nonafluoro-1-butanesulfonyl fluoride, is a pivotal reagent in modern organic and medicinal chemistry. Its unique properties, stemming from the highly electronegative perfluorobutyl group, make it an invaluable tool for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides an in-depth overview of PFBSF, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its key applications in organic synthesis. Furthermore, this document includes safety and handling guidelines to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

Perfluorobutylsulfonyl fluoride is a colorless, volatile liquid that is immiscible with water but soluble in many common organic solvents.[1] Its high thermal and chemical stability make it a robust reagent for a variety of chemical transformations.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 375-72-4 | [3] |

| Molecular Formula | C4F10O2S | [1] |

| Molar Mass | 302.09 g/mol | [1] |

| Appearance | Colorless transparent liquid | [4] |

| Density | 1.682 g/mL at 25 °C | [1] |

| Boiling Point | 65-66 °C | [1] |

| Melting Point | < -120 °C | [1] |

Synthesis and Purification

The primary industrial method for the synthesis of this compound is the electrochemical fluorination of sulfolane (B150427).[1][2] This process involves the replacement of all hydrogen atoms in the sulfolane molecule with fluorine atoms in an electrolytic cell containing anhydrous hydrogen fluoride.

Experimental Protocol: Synthesis of this compound via Electrochemical Fluorination

This protocol is a laboratory-scale adaptation of the industrial electrochemical fluorination process.

Materials:

-

Sulfolane

-

Anhydrous Hydrogen Fluoride (HF)

-

Electrolysis cell with nickel anodes and cathodes

-

Power supply (for constant voltage or current)

-

Low-temperature condenser (-20 °C or lower)

-

Receiving flask cooled in an ice bath

-

Sodium fluoride (optional, as an electrolyte salt)

Procedure:

-

Set up the electrolysis cell in a well-ventilated fume hood, taking all necessary precautions for handling anhydrous HF.

-

Charge the electrolysis cell with anhydrous hydrogen fluoride. If desired, a small amount of an electrolyte salt like sodium fluoride can be added to improve conductivity.

-

Begin cooling the condenser to the target temperature.

-

Initiate the electrolysis by applying a constant voltage (e.g., 5-7 V) or current density.

-

Slowly and continuously add sulfolane to the electrolysis cell. The rate of addition should be controlled to maintain a stable electrolysis process.

-

The perfluorinated product, being denser than the electrolyte, will separate and collect at the bottom of the cell.

-

Continuously or periodically, drain the crude this compound from the bottom of the cell into the cooled receiving flask.

-

The crude product is then ready for purification.

Experimental Protocol: Purification of this compound

Commercially available or freshly synthesized this compound often contains impurities, most notably perfluorosulfolane. The following protocol describes a robust method for its purification.[1]

Materials:

-

Crude this compound

-

Potassium phosphate (B84403), tribasic (K₃PO₄)

-

Potassium phosphate, dibasic (K₂HPO₄)

-

Distilled water

-

Separatory funnel

-

Distillation apparatus

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Prepare a concentrated aqueous solution of K₃PO₄ and K₂HPO₄ in a 1:1 molar ratio.

-

In a flask, combine the crude this compound with the phosphate buffer solution.

-

Stir the mixture vigorously at room temperature for 96 hours.

-

After stirring, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Carefully separate and collect the lower organic layer containing the this compound.

-

Dry the organic layer by stirring with a small amount of phosphorus pentoxide.

-

Set up a distillation apparatus and carefully distill the dried product to obtain pure this compound.

Applications in Organic Synthesis

This compound is a versatile reagent, primarily used for the introduction of the nonafluorobutanesulfonyl (nonaflate) group. Nonaflates are excellent leaving groups, often exhibiting reactivity comparable to or greater than triflates, and are used in a variety of cross-coupling reactions.[1]

Synthesis of Aryl and Alkenyl Nonaflates

Aryl and alkenyl nonaflates are valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1]

Materials:

-

Phenol (B47542) derivative

-

This compound

-

Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (CH₃CN) as solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

In a round-bottom flask, dissolve the phenol derivative in the chosen solvent.

-

Add the base (e.g., 1.2 equivalents of triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure aryl nonaflate.

Reaction with Amines to Form Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. These compounds are of interest in medicinal chemistry due to their potential biological activity.

Materials:

-

Primary or secondary amine

-

This compound

-

A suitable base (e.g., triethylamine or pyridine)

-

An inert solvent (e.g., dichloromethane or tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the amine and the base (1.2 equivalents) in the solvent in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the resulting crude sulfonamide by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile reagent in chemical synthesis. Its ability to serve as a precursor to the nonaflate group has cemented its importance in modern cross-coupling chemistry, enabling the construction of complex molecular architectures. The detailed protocols provided in this guide are intended to facilitate its safe and effective use in the laboratory, empowering researchers to leverage its unique reactivity in their synthetic endeavors.

References

- 1. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 2. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]

- 3. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cn.haihangindustry.com [cn.haihangindustry.com]

Safety and handling of Perfluorobutylsulfonyl fluoride

An In-Depth Technical Guide to the Safety and Handling of Perfluorobutylsulfonyl Fluoride (B91410)

Introduction

Perfluorobutylsulfonyl fluoride (PBSF), also known as nonafluorobutanesulfonyl fluoride (NfF), is a perfluorinated compound with the chemical formula C₄F₁₀O₂S.[1][2] It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents.[2] PBSF serves as a crucial reagent in organic synthesis, particularly as a precursor for the preparation of nonafluorobutanesulfonates (nonaflates). These nonaflates are valuable electrophiles in palladium-catalyzed cross-coupling reactions, offering greater stability and lower cost compared to triflates.[2] Given its reactivity and hazardous nature, a thorough understanding of its safety and handling protocols is paramount for researchers, scientists, and drug development professionals. This guide provides comprehensive technical information on the safe management of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][3] It may also be corrosive to metals.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[1][3] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[1] |

| Corrosive to Metals | 1 | May be corrosive to metals[1] |

-

Signal Word: Danger [1]

-

Pictograms:

-

GHS05 (Corrosion)

-

-

Primary Hazards:

-

Corrosivity: Causes severe burns to skin and eyes upon contact.[1] Vapors can also cause severe injury.[1]

-

Reactivity: It is moisture-sensitive and may corrode metallic surfaces.[1]

-

Combustion Hazards: Combustion produces highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides, and sulfur oxides.[1]

-

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride | [2][3] |

| Synonyms | Nonafluoro-1-butanesulfonyl Fluoride, NfF, PBSF | [1][2][3] |

| CAS Number | 375-72-4 | [1][2][3] |

| Molecular Formula | C₄F₁₀O₂S (or C₄F₉SO₂F) | [1][2][3] |

| Molecular Weight | 302.09 g/mol | [1][2][3] |

| Appearance | Colorless to very pale yellow, clear liquid | [1][2] |

| Boiling Point | 65 - 66 °C (149 - 151 °F) | [2][4] |

| Melting Point | < -110 °C | [4][5] |

| Density | 1.682 - 1.8 g/mL | [2][5] |

| Solubility | Immiscible in water; soluble in common organic solvents | [2] |

| Stability | Moisture sensitive; stable in water at pH < 12 | [1][2] |

| Vapor Pressure | 178.4 ± 0.1 mmHg at 25°C |[5] |

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All manipulations must be conducted in a properly functioning chemical fume hood to control airborne levels.[1] Good general laboratory ventilation is also necessary.[1]

-

Safety Equipment: Eyewash fountains and safety showers must be readily available and accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should follow a risk-based approach.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale & References |

|---|---|---|

| Eye/Face Protection | Wear tightly fitting splash goggles and a full-length face shield. | Protects against splashes and vapors that cause severe eye damage.[1] |

| Hand Protection | Nitrile or other chemical-resistant gloves (e.g., Butyl, Viton®). | Prevents severe skin burns upon contact.[1][6] Always inspect gloves before use. |

| Body Protection | Wear a chemical-resistant lab coat and chemical-resistant boots. | Protects skin from accidental contact and spills.[1] |

| Respiratory Protection | A MSHA/NIOSH-approved vapor respirator is required. | Protects against inhalation of corrosive and harmful vapors.[1] |

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors or mists.[1][4]

-

Do not breathe gas, fumes, vapor, or spray.[1]

-

Handle and open containers with care, preferably under an inert atmosphere.[1]

-

Keep the container dry and tightly sealed when not in use.[1]

-

Wash hands thoroughly after handling.[4]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated, and locked-up area.[1][4]

-

Container: Keep in the original, corrosive-resistant container with a resistant inner liner.[1] Containers must be kept tightly closed to prevent moisture contamination and leakage.[1]

-

Conditions: The compound is moisture-sensitive and should be stored under an inert gas like Argon.[1] Avoid prolonged storage periods.[1]

-

Incompatibilities: Store away from bases and strong oxidizing agents.[1]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures. Effects from inhalation may be delayed.[1]

Table 4: First Aid for this compound Exposure

| Exposure Route | First Aid Procedure |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Call a poison center or doctor immediately.[1] |

| Skin Contact | Immediately flush skin with running water for at least 20 minutes. Take off all contaminated clothing immediately. For severe burns, immediate medical attention is required. Call a poison center or doctor.[1] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call for emergency medical service immediately.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical advice.[1] |

Special Note on Fluoride Exposure: Hydrofluoric acid (HF) may be generated upon contact with moisture. HF burns require specialized medical treatment. After decontamination with water, treatment may involve the application of 2.5% calcium gluconate gel to the affected skin area to bind the fluoride ion.

Spill and Leak Response

-

Isolate and Ventilate: Isolate the hazard area and deny entry to unnecessary personnel.[1] Shut off all ignition sources and ensure adequate ventilation.[1]

-

Protect Personnel: Do not touch spilled material without wearing appropriate PPE (full-face shield, vapor respirator, lab coat, nitrile gloves, boots).[1]

-

Containment: Stop the leak if it can be done without risk. Prevent entry into sewers or confined areas.[1]

-

Cleanup: Absorb the spill with an inert, dry material (e.g., sand, vermiculite).[4] Use clean, non-sparking tools to collect the absorbed material and place it in an appropriate, labeled container for hazardous waste disposal.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, CO₂, or water spray. Do not use straight streams of water.[1]

-

Specific Hazards: Containers may explode when heated.[1] Combustion produces highly toxic hydrogen fluoride (HF) gas and other corrosive fumes.[1]

-

Protective Actions: Move containers from the fire area if possible. Dike fire-control water for later disposal.[1] Firefighters must wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing.[1]

Toxicological Information

-

Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

-

Acute Effects: The substance is corrosive. Skin contact may cause severe burns and inflammation.[1] Eye contact can result in corneal damage or blindness.[1] Inhalation of vapors may cause severe irritation and injury to the respiratory tract, with effects possibly being delayed.[1] Ingestion may be harmful.[1]

-

Chronic Effects: No specific data on long-term exposure effects are available, but as a member of the per- and polyfluoroalkyl substances (PFAS) family, it is treated with caution due to the persistence of related compounds.[7]

Environmental Fate and Disposal

-

Environmental Fate: this compound is a direct precursor to perfluorobutanesulfonic acid (PFBS).[3] Like other PFAS, it is expected to be persistent in the environment.[7][8] It can be transformed through processes like hydrolysis.[2][7]

-

Disposal: Disposal of unused product and waste material must be undertaken by qualified personnel.[1] It must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1] Do not allow the product to enter drains or waterways.

Experimental Protocols

Purification of Commercial this compound

Commercial PBSF often contains perfluorosulfolane as an impurity. A documented procedure for its removal is as follows.[2]

-

Methodology:

-

Combine the commercial this compound with a concentrated aqueous solution of potassium phosphate (B84403) tribasic (K₃PO₄) and potassium phosphate dibasic (K₂HPO₄) in a 1:1 molar ratio.

-

Stir the biphasic mixture vigorously for 96 hours at room temperature.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer and distill it from phosphorus pentoxide (P₂O₅).

-

The resulting product should be >99 mol% pure with near-quantitative recovery.[2]

-

General Protocol for Synthesis of Alkenyl Nonaflates

PBSF is used to convert ketones and aldehydes into their corresponding alkenyl nonaflates, which are useful in cross-coupling reactions.[2]

-

Methodology (Example with a β-ketoester):

-

Generate the sodium enolate of a β-ketoester (e.g., ethyl 2-methylacetoacetate) using a suitable base (e.g., sodium hydride) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Cool the reaction mixture.

-

Slowly add 1.15 equivalents of purified this compound to the enolate solution.

-

Allow the reaction to proceed to completion (monitor by TLC or GC).

-

Perform an aqueous workup to quench the reaction and remove inorganic salts.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the resulting alkenyl nonaflate via column chromatography or distillation.[2]

-

References

- 1. cn.haihangindustry.com [cn.haihangindustry.com]

- 2. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 3. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Perfluorobutanesulfonyl fluoride | CAS#:375-72-4 | Chemsrc [chemsrc.com]

- 6. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluorobutylsulfonyl Fluoride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorobutylsulfonyl fluoride (B91410) (PFBSF), also known as nonafluorobutanesulfonyl fluoride, is a pivotal fluorinated compound utilized in the synthesis of a wide array of chemical products, including surfactants, pesticides, and pharmaceuticals. Its unique properties, imparted by the perfluorinated butyl chain, such as high thermal and chemical stability, make it a valuable building block in organic synthesis. However, the very nature of its fluorinated structure presents distinct challenges and characteristics regarding its solubility in organic solvents.

This technical guide provides a comprehensive overview of the solubility of perfluorobutylsulfonyl fluoride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, outlining detailed experimental protocols for solubility determination, and presenting a logical workflow for assessing solubility. Where available, solubility data for analogous compounds is presented to provide a comparative framework.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of PFBSF is essential for comprehending its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C4F10O2S | [1] |

| Molecular Weight | 302.09 g/mol | [1] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Boiling Point | 64 °C | [1] |

| Melting Point | -110 °C | [1] |

| Density | 1.716 g/mL at 25 °C | [1] |

| Water Solubility | Immiscible, hydrolyzes in water | [2][3] |

Solubility of this compound in Organic Solvents

While extensive quantitative data is scarce, qualitative descriptions of PFBSF solubility are available. The compound is generally described as being soluble in common organic solvents.[2]

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Sparingly soluble | [4] |

| Methanol | Sparingly soluble | [4] |

| Common Organic Solvents | Soluble | [2] |

It is important to note that "soluble" is a qualitative term. For applications requiring precise concentrations, experimental determination of solubility is crucial.

Solubility of an Analogous Compound: Phenylmethylsulfonyl Fluoride (PMSF)

To provide a quantitative perspective, the following table presents the solubility of phenylmethylsulfonyl fluoride (PMSF), a structurally related sulfonyl fluoride, in various organic solvents. While not identical, the solubility behavior of PMSF can offer insights into the types of solvents that are likely to be effective for PFBSF.

| Solvent | Solubility of PMSF (mg/mL) | Reference |

| Ethanol | ~20 | [5] |

| Dimethyl Sulfoxide (DMSO) | ~20 | [5] |

| Dimethylformamide (DMF) | ~33 | [5] |

Disclaimer: This data is for an analogous compound and should be used as a general guide only. The actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for accurate determination.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[6]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess, undissolved solute has fully sedimented. Centrifugation can be used to facilitate this separation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the sediment.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique (see below).

Analytical Techniques for Quantification

The choice of analytical technique is critical for accurately determining the concentration of PFBSF in the saturated solvent.

-

Gas Chromatography (GC): Given its volatility, GC is a suitable method for the quantification of PFBSF. A patent for the production of PFBSF mentions the use of GC for its analysis.[7]

-

Instrumentation: A gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Procedure:

-

Prepare a series of standard solutions of PFBSF of known concentrations in the solvent of interest.

-

Inject a known volume of each standard solution and the saturated sample supernatant into the GC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of PFBSF in the sample by interpolating its peak area on the calibration curve.

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when higher sensitivity is required, LC-MS is a powerful tool. The quantification of 1,1,2,2,3,3,4,4-octafluorobutanesulfonic acid potassium salt, a related compound, is performed by LC-MS.[7]

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer.

-

Procedure: Similar to GC, this involves creating a calibration curve with standard solutions and determining the concentration of the unknown sample.

-

-

¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: As a fluorine-containing compound, ¹⁹F-NMR offers a specific and quantitative method for analysis. The quantification of related fluorinated compounds has been demonstrated using this technique.[7]

-

Instrumentation: A high-resolution NMR spectrometer.

-

Procedure:

-

Add a known amount of an internal standard (a stable, fluorinated compound with a distinct chemical shift from PFBSF) to the saturated sample.

-

Acquire the ¹⁹F-NMR spectrum.

-

The concentration of PFBSF can be determined by comparing the integration of its characteristic peaks to the integration of the internal standard's peak.

-

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: A logical workflow for the experimental determination of PFBSF solubility.

Conclusion

This technical guide provides a thorough overview of the current understanding of this compound's solubility in organic solvents. While specific quantitative data remains limited in the public domain, the qualitative information, coupled with data from analogous compounds, offers valuable guidance for researchers. The detailed experimental protocols and the logical workflow for solubility assessment empower scientists and drug development professionals to determine precise solubility values tailored to their specific applications. Accurate solubility data is paramount for successful reaction optimization, formulation development, and process scale-up involving this important fluorinated building block.

References

- 1. Perfluorobutanesulfonyl Fluoride_Advanced Fluorine Materials_Product_CHEMWELLS [chemwells.com]

- 2. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 3. parchem.com [parchem.com]

- 4. Nonafluorobutanesulfonyl fluoride | 375-72-4 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. JP6023432B2 - Perfluorobutanesulfonyl fluoride, perfluorobutanesulfonic acid potassium salt, and method for producing perfluorobutanesulfonyl fluoride - Google Patents [patents.google.com]

Perfluorobutylsulfonyl Fluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorobutylsulfonyl fluoride (B91410) (NfF), also known as nonafluorobutanesulfonyl fluoride, is a pivotal reagent in modern organic and medicinal chemistry. Since its development, rooted in the pioneering work on electrochemical fluorination, NfF has become an indispensable tool for the introduction of the nonafluorobutanesulfonate (nonaflate) group, a highly effective leaving group in a variety of chemical transformations. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of Perfluorobutylsulfonyl fluoride. It further details its critical applications, with a particular focus on its role in facilitating the synthesis of complex molecules in the realm of drug discovery and development. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and graphical representations of key concepts to aid researchers in leveraging the full potential of this versatile fluorinated compound.

Discovery and History

The journey to the widespread use of this compound is intrinsically linked to the broader history of organofluorine chemistry and the development of industrial-scale fluorination techniques. The foundation for the synthesis of NfF was laid by the pioneering work of Professor Joseph H. Simons at Pennsylvania State College in the 1930s.[1] Simons developed a novel method for producing fluorocarbons known as electrochemical fluorination (ECF), a process that would later bear his name.[1] This groundbreaking technique involved the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, offering a safer and more efficient alternative to the hazardous use of elemental fluorine.[1]

The immense potential of the Simons ECF process was recognized by the Minnesota Mining and Manufacturing Company, now known as 3M. In 1945, 3M acquired the rights to the Simons process and began to commercialize the production of a wide range of perfluorinated compounds.[2] While the exact date of the first synthesis of this compound is not precisely documented in readily available literature, its production is a direct application of the Simons ECF technology to sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide).[3][4] The industrial-scale production of perfluoroalkanesulfonyl fluorides by 3M, which began in the post-World War II era, marked a significant milestone, making these valuable reagents, including NfF, accessible for broader research and industrial applications.[2] These compounds were initially explored for their utility in creating fluorocarbon surfactants, pesticides, and dyes.[5]

Physicochemical and Spectral Data

This compound is a colorless, volatile liquid at room temperature.[3] Its high fluorine content imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis. A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₄F₉SO₂F |

| Molar Mass | 302.09 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 65-66 °C[3] |

| Density | 1.682 g/mL at 25 °C[3] |

| Solubility | Immiscible with water; soluble in common organic solvents[3] |

| 19F NMR | The spectrum displays four distinct signals corresponding to the four unique fluorine environments in the perfluorobutyl chain.[6] |

| 13C NMR | Carbons bonded to fluorine exhibit complex splitting patterns due to C-F coupling.[7] |

| Infrared (IR) Spectrum | Strong absorptions are observed in the 1400-1000 cm⁻¹ region, characteristic of C-F and S-O stretching vibrations. |

| Mass Spectrum | The fragmentation pattern is characterized by the loss of fluorine atoms and fragments of the perfluorobutyl chain. |

Experimental Protocols

Laboratory-Scale Synthesis via Electrochemical Fluorination of Sulfolane

This protocol is a synthesized procedure based on descriptions of the Simons electrochemical fluorination process.[1][8] Caution: This process involves hazardous materials, including anhydrous hydrogen fluoride, and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

-

Electrochemical fluorination cell (Simons-type cell) with nickel electrodes (anode and cathode)

-

Power supply capable of delivering constant current

-

Cooling system to maintain the cell temperature

-

Gas outlet connected to a trap for hydrogen gas

-

Sulfolane (tetrahydrothiophene-1,1-dioxide)

-

Anhydrous hydrogen fluoride (HF)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Cell Preparation: Assemble the electrochemical fluorination cell, ensuring the nickel electrodes are clean and properly spaced.

-

Electrolyte Preparation: Cool the cell to approximately 0 °C using the cooling system. Carefully condense anhydrous hydrogen fluoride into the cell to act as both the solvent and the fluorine source.

-

Addition of Starting Material: Dissolve sulfolane in a portion of the anhydrous HF to create a stock solution. Slowly add the sulfolane solution to the electrochemical cell. The concentration of sulfolane is typically kept low.

-

Electrolysis: Apply a constant current between the nickel electrodes. The voltage will typically be in the range of 5-6 V. Hydrogen gas will be evolved at the cathode and should be safely vented. The electrolysis is continued until the desired conversion of sulfolane is achieved. This can be monitored by analyzing aliquots of the reaction mixture.

-

Work-up: After the electrolysis is complete, carefully drain the dense, fluorinated product phase from the bottom of the cell.

-

Purification: The crude product is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining HF, followed by washing with water. The organic layer is then separated and dried over a suitable drying agent (e.g., anhydrous MgSO₄).

-

Distillation: The dried crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 65-66 °C, which corresponds to this compound.

Purification of Commercial this compound

Commercial NfF is often contaminated with perfluorosulfolane. The following procedure can be used for its purification.[3]

Materials and Equipment:

-

Crude this compound

-

Potassium phosphate (B84403), dibasic (K₂HPO₄)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Deionized water

-

Separatory funnel

-

Distillation apparatus

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Aqueous Wash: Prepare a concentrated aqueous solution of K₂HPO₄ and K₃PO₄ in a 1:1 molar ratio.

-

Extraction: Vigorously stir the commercial NfF with the phosphate buffer solution for an extended period (e.g., 96 hours).

-

Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer is the purified NfF.

-

Drying and Distillation: Separate the organic layer and distill it from phosphorus pentoxide (P₂O₅) to remove any residual water. This yields highly pure (>99%) this compound.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery stems from its role as a precursor to nonaflates. The nonaflate group is an excellent leaving group, often compared to the triflate group, and facilitates a wide range of cross-coupling reactions that are fundamental to the construction of complex drug molecules.

The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[9]

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors, a critical class of anticancer drugs, feature complex aromatic and heteroaromatic scaffolds. The synthesis of these molecules often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. Aryl and heteroaryl nonaflates, readily prepared from the corresponding phenols or heteroaryl alcohols using NfF, are excellent substrates for these reactions. While a direct synthesis of the kinase inhibitor Lapatinib (B449) using a nonaflate intermediate is not the most common route, the principles of using such activated intermediates are central to the synthesis of many similar molecules.[10][11]

Synthesis of the HIV Protease Inhibitor Tipranavir

While the publicly available synthetic routes for the HIV protease inhibitor Tipranavir do not explicitly detail the use of this compound, the structure of Tipranavir contains a sulfonamide linkage to a trifluoromethyl-substituted pyridine (B92270) ring.[12][13] The synthesis of such sulfonamides often proceeds through the reaction of an amine with a sulfonyl chloride or sulfonyl fluoride. The stability and reactivity of perfluoroalkanesulfonyl fluorides make them attractive reagents for the construction of such functionalities in complex molecules.

Conclusion

This compound, a product of mid-20th century advances in fluorine chemistry, has evolved from an industrial chemical to a cornerstone reagent in modern synthetic chemistry. Its utility, primarily through the formation of highly reactive nonaflate intermediates, has significantly impacted the field of drug discovery, enabling the efficient construction of complex molecular architectures. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool. As the demand for sophisticated and highly functionalized small molecules continues to grow, the importance of this compound in the synthetic chemist's arsenal (B13267) is set to endure.

References

- 1. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]

- 2. DE4218562C2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. US5366597A - Process for the preparation of perfluorobutylsulphonyl fluoride - Google Patents [patents.google.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 11. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tipranavir - Wikipedia [en.wikipedia.org]

Introduction to Perfluoroalkylation Reagents: A Core Technical Guide

An in-depth technical guide to perfluoroalkylation reagents for researchers, scientists, and drug development professionals.

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] The unique properties conferred by these moieties—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make them highly sought after in the design of novel pharmaceuticals and functional materials.[3] Perfluoroalkylation, the process of adding a perfluoroalkyl group to a molecule, can be achieved through various strategies, broadly categorized by the nature of the reagent used: electrophilic, nucleophilic, or radical.[4][5] This guide provides a comprehensive overview of the core perfluoroalkylation reagents, their mechanisms of action, and detailed experimental protocols for their application.

Classification of Perfluoroalkylation Reagents